4-(Benzylsulfonyl)butanoyl chloride
Overview
Description
4-(Benzylsulfonyl)butanoyl chloride is a chemical compound with the molecular formula C11H13ClO3S . It has an average mass of 260.737 Da and a monoisotopic mass of 260.027405 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Synthesis of Organic Compounds
4-(Benzylsulfonyl)butanoyl chloride is utilized in the synthesis of complex organic molecules. For instance, it has been used in the fabrication of 4-phenyl-2-butanone, a compound relevant in medicinal chemistry for its anti-inflammatory properties. The process involves multiple steps, including Claisen's condensation and nucleophilic addition reactions, showcasing the reagent's role in building complex molecular structures (Jiangli Zhang, 2005).
Material Science and Membrane Technology
In material science, this compound derivatives have contributed to the development of novel polymeric materials. Research into composite nanofiltration membranes, for example, has employed related sulfonyl chloride compounds to enhance water flux and salt rejection capabilities. These advancements demonstrate the potential for applying these chemicals in desalination and water purification technologies (M. Padaki et al., 2013).
Catalysis and Chemical Transformations
The compound has found applications in catalysis, particularly in phase transfer catalysis for synthesizing various organic compounds. It acts as a precursor or intermediate in reactions leading to the synthesis of benzyl derivatives, highlighting its utility in facilitating chemical transformations and enhancing reaction efficiencies (Zhaole Lu, 2014).
Advanced Organic Synthesis Techniques
Recent studies have explored its use in palladium-catalyzed reactions, such as the reductive desulfonative aminocarbonylation of benzylsulfonyl chlorides. This process underscores the role of this compound in synthesizing complex organic frameworks, potentially useful in developing pharmaceuticals and agrochemicals (Xiao‐Feng Wu et al., 2022).
Ionic Liquids and Solvent Systems
Additionally, this compound derivatives have been involved in studies related to ionic liquids and solvent systems, particularly for their applications in cellulose functionalization and as catalysts in esterification reactions. This research highlights the chemical's potential in green chemistry and sustainable material processing (T. Heinze et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(Benzylsulfonyl)butanoyl chloride is the aromatic nucleus of organic compounds . The compound interacts with the aromatic nucleus through a process known as electrophilic aromatic substitution .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. The compound, being an acyl chloride, is highly reactive and can undergo nucleophilic substitution reactions . In the presence of a catalyst such as AlCl3, it can participate in Friedel-Crafts acylation, a type of electrophilic aromatic substitution . This reaction involves the transfer of an acyl group to the aromatic ring .
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. The compound’s ability to undergo electrophilic aromatic substitution can lead to the formation of new organic compounds . These new compounds can then participate in further reactions, affecting downstream biochemical pathways.
Pharmacokinetics
As a small, reactive molecule, it is likely to be rapidly absorbed and distributed throughout the body . Its reactivity suggests that it may be quickly metabolized, potentially through reactions with various biological nucleophiles. The resulting metabolites would then be excreted .
Result of Action
The result of the action of this compound is the formation of new organic compounds through electrophilic aromatic substitution . These new compounds can have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of a catalyst such as AlCl3 is necessary for the compound to undergo Friedel-Crafts acylation Additionally, the compound’s reactivity means that it may be sensitive to conditions such as temperature and pH
Properties
IUPAC Name |
4-benzylsulfonylbutanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-11(13)7-4-8-16(14,15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDRPCACMINOQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248662 | |
Record name | Butanoyl chloride, 4-[(phenylmethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706462-05-6 | |
Record name | Butanoyl chloride, 4-[(phenylmethyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706462-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoyl chloride, 4-[(phenylmethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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